Cas no 946298-00-6 (N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide)

N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methylbenzamide
- N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide
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- インチ: 1S/C21H20FNO3S2/c1-14-6-3-4-7-17(14)21(24)23-13-20(19-8-5-11-27-19)28(25,26)16-9-10-18(22)15(2)12-16/h3-12,20H,13H2,1-2H3,(H,23,24)
- InChIKey: WEZYLATZVGSOTN-UHFFFAOYSA-N
- ほほえんだ: C(NCC(S(C1=CC=C(F)C(C)=C1)(=O)=O)C1SC=CC=1)(=O)C1=CC=CC=C1C
N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2047-0125-10mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-1mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-2μmol |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-5μmol |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-5mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-30mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-15mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-3mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-25mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2047-0125-20mg |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide |
946298-00-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamideに関する追加情報
Professional Introduction to N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide (CAS No. 946298-00-6)
N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide, with the CAS number 946298-00-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzamide core functionalized with a sulfonyl group and a thiophene moiety. The strategic placement of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide structure is designed to interact selectively with biological targets, which is a critical consideration in the design of novel therapeutic agents. The presence of the 4-fluoro substituent on the benzenesulfonyl group is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. This modification can significantly influence the compound's overall efficacy and selectivity.
Furthermore, the thiophene ring in this molecule adds another layer of complexity, offering potential for diverse biological activities. Thiophenes are well-known for their role in various pharmacological applications, including antiviral, antibacterial, and anti-inflammatory agents. The combination of a sulfonyl group and a thiophene moiety in this compound suggests that it may exhibit multiple modes of action, making it a versatile tool for investigating novel therapeutic strategies.
In recent years, there has been growing interest in the development of molecules that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases, including cancer and neurodegenerative disorders. The unique structural features of N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide make it a potential candidate for inhibiting PPIs by interfering with the binding interfaces of target proteins. This capability could lead to the discovery of new drugs that address previously untreatable conditions.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are employed to construct the desired framework efficiently. These synthetic strategies not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in modern drug development.
Recent studies have begun to explore the pharmacological potential of N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide in various disease models. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For instance, its ability to modulate the activity of kinases and other signaling molecules has been observed in vitro, indicating its potential as an anti-cancer agent. Additionally, its interaction with immune-related targets suggests possible applications in immunomodulatory therapies.
The incorporation of computational chemistry techniques has further enhanced the understanding of this compound's behavior. Molecular modeling studies have been instrumental in predicting binding affinities and identifying key interaction sites with biological targets. These insights have guided experimental efforts toward optimizing the compound's pharmacological properties. By leveraging both experimental and computational approaches, researchers can accelerate the discovery process and improve the likelihood of success in developing novel therapeutics.
The chemical stability and bioavailability of N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide are critical factors that must be carefully evaluated before advancing it into clinical trials. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize its physical and chemical properties. These studies provide essential data for assessing its suitability for further development as a drug candidate.
In conclusion, N-2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-methylbenzamide represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological potential. Its unique combination of functional groups positions it as a valuable tool for investigating novel therapeutic strategies across multiple disease areas. As research continues to uncover its pharmacological properties, this compound holds promise for contributing to future medical breakthroughs.
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